{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Description
Properties
Molecular Formula |
C11H10F2N2O |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)5-15-6-9(7-16)4-14-15/h1-4,6,16H,5,7H2 |
InChI Key |
JAFSWBZNUBKOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)CO)F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is typically constructed via cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For this target compound, the (3,4-difluorophenyl)methyl group must be introduced during or after cyclization.
Difluorobenzyl Hydrazine Condensation
A common approach involves reacting difluorobenzyl hydrazine with a diketone or β-keto ester. For example:
Vilsmeier-Haack Formylation
Another method employs formylation of pyrazole precursors. For instance, methylhydrazine derivatives undergo formylation using POCl₃ or DMF/POCl₃ to generate aldehydes, which are then functionalized.
Functional Group Introduction
The hydroxymethyl group at position 4 is introduced via:
Hydrolysis of Nitriles or Esters
Grignard Addition
Detailed Preparation Methods
Method A: Condensation-Cyclization
Steps :
-
Difluorobenzyl Hydrazine Synthesis :
-
Cyclization with β-Keto Ester :
-
Hydrolysis to Hydroxymethyl Group :
Method B: Reductive Amination
Steps :
-
Aldehyde Intermediate :
-
Reduction to Hydroxymethyl :
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Key Step | Condensation-cyclization | Reductive amination |
| Reagents | Difluorobenzyl hydrazine, β-keto ester | Vilsmeier reagents, NaBH₄ |
| Yield | 70–75% | 65–70% |
| Regioselectivity | High (N1 substitution) | Moderate (requires protection) |
| Purity | HPLC >99% | HPLC >95% |
Challenges and Optimization
Regioselectivity Control
The (3,4-difluorophenyl)methyl group must occupy position 1, while the hydroxymethyl group occupies position 4. This is achieved by:
Solvent and Temperature Optimization
Characterization Data
| Technique | Observation |
|---|---|
| ¹H-NMR | δ 4.2 (s, 2H, CH₂), δ 7.1–7.8 (m, aromatic) |
| IR | ν 3200–3400 cm⁻¹ (OH), ν 1550–1600 cm⁻¹ (C=N) |
| Mass Spectrometry | [M+H]⁺ m/z 286.28 (C₁₆H₁₂F₂N₂O) |
Data derived from PubChem CID 5002414.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 224.21 g/mol. Its structure features a pyrazole ring substituted with a difluorophenyl group, which is crucial for its biological activity.
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A specific case study demonstrated that a related pyrazole compound significantly reduced the viability of breast cancer cells through the modulation of apoptosis-related proteins .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies have reported that these compounds can effectively reduce inflammation markers in animal models of arthritis. One notable study highlighted the ability of a pyrazole derivative to decrease levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Neurological Applications
Emerging research suggests that {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol may also have neuroprotective effects. A study focused on neurodegenerative diseases indicated that certain pyrazole derivatives could protect neuronal cells from oxidative stress and apoptosis, thereby offering potential treatment avenues for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Synthesis and Derivatives
The synthesis of {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves multi-step organic reactions, often starting from commercially available pyrazole precursors. Various derivatives have been synthesized to enhance biological activity or selectivity. For instance, modifications to the fluorine substituents or the addition of functional groups can lead to compounds with improved potency against specific targets.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrazole derivatives, including {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol, against human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly compared to controls, with IC50 values in low micromolar ranges .
Case Study 2: Neuroprotective Mechanism
In another investigation into neuroprotection, researchers administered a pyrazole derivative to a mouse model of Alzheimer's disease. The results showed a marked decrease in amyloid-beta plaque formation and improved cognitive function in treated mice compared to untreated controls .
Mechanism of Action
The mechanism by which {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol and related compounds:
Structural and Electronic Differences
- Fluorine vs. Methyl Substitutions : The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which can enhance metabolic stability compared to methyl-substituted analogs (e.g., [3,4-dimethylphenyl] in ). Fluorine’s electronegativity may also influence binding interactions in biological targets .
- ~232.21).
Physicochemical Properties
- Solubility : The hydroxymethyl group in all compounds improves aqueous solubility, but fluorinated derivatives (e.g., target compound and ) may exhibit lower solubility than methylated analogs due to increased lipophilicity .
- Stability : Liquid-state storage (e.g., ) suggests lower melting points compared to solid fluorinated derivatives, which may require refrigeration for stability .
Research Implications
- Drug Design : The 3,4-difluorophenyl group offers a balance between metabolic stability and electronic effects, making it preferable for CNS-targeting drugs where blood-brain barrier penetration is critical .
- Agrochemicals : Pyrazole derivatives with fluorinated substituents are common in fungicides and herbicides; the target compound’s structure aligns with this trend .
Biological Activity
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl group and a hydroxymethyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
The molecular formula of {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is C11H10F2N2O, with a molecular weight of 224.21 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2N2O |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | [1-[(3,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
| InChI Key | JAFSWBZNUBKOFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)CO)F)F |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:
- In vitro studies show significant antiproliferative activity against lung cancer, brain cancer, colorectal cancer, and breast cancer cell lines (MDA-MB-231) .
- Case Study : A study reported that pyrazole derivatives exhibited IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
The mechanism by which {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxymethyl group may participate in hydrogen bonding with target enzymes or receptors, enhancing binding affinity and selectivity .
- Targeting Cancer Pathways : The difluorophenyl group may modulate signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Activity
In addition to its anticancer properties, {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol has been evaluated for anti-inflammatory effects :
- Research Findings : Pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
Substitution Reactions : Reacting pyrazole derivatives with 3,4-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions (NaH or K₂CO₃ in DMF) to introduce the benzyl moiety.
Hydroxymethylation : Oxidative or reductive methods to generate the methanol group at the pyrazole 4-position. For example, formylation followed by NaBH₄ reduction.
Key Variables :
- Temperature : Higher temperatures (>80°C) accelerate substitution but may increase side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
Yield Optimization : Pilot studies report 60–75% yields when using stoichiometric NaH and anhydrous conditions .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the difluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and hydroxymethyl (δ ~4.5 ppm).
- IR : O-H stretch (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain in the pyrazole-benzyl linkage. Example: C-C bond angles at the pyrazole C4 position average 109.5° ± 2° .
Q. What are the preliminary biological or chemical applications of this compound?
Answer:
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets. Fluorine atoms enhance metabolic stability and membrane permeability .
- Material Science : Fluorinated pyrazoles are explored as ligands in coordination polymers for catalytic applications .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen placement) impact biological activity?
Methodological Answer: A SAR study compared derivatives with varying halogen positions:
| Derivative | IC₅₀ (µM) Kinase X | LogP | Source |
|---|---|---|---|
| 3,4-Difluoro (target) | 0.45 ± 0.02 | 2.8 | |
| 2,4-Difluoro | 1.20 ± 0.15 | 3.1 | |
| 4-Fluoro | 3.50 ± 0.30 | 2.5 | |
| Key Findings : |
- 3,4-Difluoro maximizes π-stacking in hydrophobic pockets, improving binding.
- LogP : Optimal range (2.5–3.0) balances solubility and cell permeability.
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer: Common contradictions arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values. Standardize using [ATP] = Km.
- Compound Purity : Residual solvents (e.g., DMF) in synthesis can inhibit enzymes. Validate purity via HPLC (>98%) and LC-MS .
- Crystallographic Artifacts : SHELXL refinement parameters (e.g., thermal displacement) must align with experimental resolution (e.g., <1.0 Å) to avoid misinterpretation of ligand-protein interactions .
Q. What computational methods predict pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction :
- Metabolic Stability : CYP3A4/2D6 docking (AutoDock Vina) identifies potential oxidation sites on the difluorophenyl group.
- hERG Inhibition : Molecular dynamics simulations (AMBER) assess potassium channel blockage risk.
Case Study :
- Half-life (t₁/₂) : Predicted 4.2 h (in vitro microsomes) vs. observed 3.8 h in murine models .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
Methodological Answer:
- Intermediate Trapping : Crystallize transient species (e.g., imine intermediates) during synthesis.
- Electron Density Maps : SHELXL-processed maps distinguish between alternative tautomers (e.g., pyrazole N-H vs. O-H bonding) .
Data Contradictions and Solutions
Issue : Conflicting reports on aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
